molecular formula C10H17N3 B8464149 1-allyl-3-tert-butyl-1H-pyrazol-5-amine

1-allyl-3-tert-butyl-1H-pyrazol-5-amine

Cat. No.: B8464149
M. Wt: 179.26 g/mol
InChI Key: SHTMBPFDCPNQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3-tert-butyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by an allyl group at the 1-position and a tert-butyl group at the 3-position. Pyrazoles are nitrogen-containing heterocycles with broad applications in medicinal chemistry, agrochemicals, and materials science. This compound’s unique substitution pattern distinguishes it from related pyrazol-5-amine derivatives, which often feature variations in substituent size, electronic properties, and position .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-tert-butyl-2-prop-2-enylpyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-5-6-13-9(11)7-8(12-13)10(2,3)4/h5,7H,1,6,11H2,2-4H3

InChI Key

SHTMBPFDCPNQTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations

The following table highlights key structural differences between 1-allyl-3-tert-butyl-1H-pyrazol-5-amine and its analogues:

Compound Name 1-Position Substituent 3-Position Substituent Additional Features Reference
1-Allyl-3-tert-butyl-1H-pyrazol-5-amine Allyl tert-Butyl Reactive allyl group Target
3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-amine Naphthyl tert-Butyl Aromatic bulk for π-π interactions
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine Methyl tert-Butyl Compact, lipophilic
1-(4-Fluorophenyl)-3-tert-butyl-1H-pyrazol-5-amine 4-Fluorophenyl tert-Butyl Electron-withdrawing fluorine
1,3-Di-tert-butyl-1H-pyrazol-5-amine tert-Butyl tert-Butyl High steric hindrance

Key Observations :

  • Allyl vs. Aryl/Methyl : The allyl group offers unsaturation for conjugation or click chemistry, unlike inert methyl or rigid aryl groups (e.g., naphthyl or fluorophenyl) .

Physicochemical Properties

  • Molecular Weight : The tert-butyl group contributes ~57 g/mol, while allyl adds 41 g/mol. For example, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine has a molecular weight of 153.23 g/mol , whereas the allyl analogue is estimated at ~179 g/mol.
  • Stability : tert-Butyl groups improve metabolic stability, while allyl moieties may introduce susceptibility to oxidation .

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